4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1219130-57-0) is a boron-containing heterocyclic compound derived from the benzo[b][1,4]oxazin-3(4H)-one scaffold. Its structure features a hydroxyethyl substituent at position 4 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 7 (Figure 1). This boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H22BNO5 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-5-6-12-13(9-11)21-10-14(20)18(12)7-8-19/h5-6,9,19H,7-8,10H2,1-4H3 |
InChI Key |
VLUSCSZIHYWENK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CO3)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[b][1,4]oxazin-3(4H)-one core and introduce the hydroxyethyl and dioxaborolan groups through sequential reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazinone ring or other functional groups.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
- The compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions facilitates the formation of new carbon-carbon bonds, making it invaluable for chemists aiming to construct intricate molecular architectures .
Reactivity and Functionalization
- The hydroxyethyl group can undergo oxidation or reduction reactions, allowing for further functionalization of the molecule. This adaptability makes it suitable for creating derivatives with tailored properties for specific applications .
Biology
Biochemical Probes
- Researchers are investigating the compound's potential as a biochemical probe due to its ability to interact with specific biological targets. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the dioxaborolan moiety may engage in covalent bonding with nucleophiles .
Anticancer and Anti-inflammatory Properties
- Preliminary studies suggest that this compound may exhibit therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing research aims to elucidate the mechanisms underlying these effects and identify potential clinical applications .
Medicine
Drug Development
- Given its unique chemical structure, the compound is being explored for its potential role in drug development. Its ability to modify biological activity through interactions with enzymes or receptors positions it as a candidate for novel therapeutic agents .
Targeted Therapies
- The specificity of interactions facilitated by the hydroxyethyl and dioxaborolan groups may enable the design of targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Industry
Advanced Materials
- In industrial applications, this compound is being used in the development of advanced materials. Its reactivity allows for the synthesis of functionalized polymers that can be tailored for specific uses in coatings, adhesives, and other materials .
Synthesis of Functionalized Polymers
- The versatility of 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one makes it an excellent precursor for synthesizing functionalized polymers that can exhibit unique properties suitable for various applications .
Case Studies
Several studies have highlighted the effectiveness of this compound in various research contexts:
- Synthesis of Biologically Active Compounds
- Development of Novel Therapeutics
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dioxaborolan group can participate in covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The benzo[b][1,4]oxazin-3(4H)-one core is a privileged structure in drug discovery due to its hydrogen-bonding capacity and metabolic stability. Modifications at positions 4, 6, and 7 significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Key Differences and Implications
- Boronate Position : The target compound’s boronate at position 7 (vs. position 6 in ) may alter electronic effects and regioselectivity in cross-coupling reactions.
- Hydroxyethyl vs.
- Biological Activity : Chloro and isoxazole substituents (e.g., ) correlate with antiparasitic activity, whereas boronate esters are typically synthetic intermediates or prodrug components .
Biological Activity
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzo[b][1,4]oxazin-3(4H)-one core with hydroxyethyl and dioxaborolan substituents. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H22BNO5 |
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | 4-(2-hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one |
| InChI | InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-5-6-12-13(9-11)21-10-14(20)18(12)7-8-19/h5-6,9,19H... |
| Origin of Product | United States |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl group is capable of forming hydrogen bonds with various biological molecules, enhancing its affinity for certain receptors and enzymes. The dioxaborolan group can participate in covalent bonding with nucleophiles, potentially modulating the activity of enzymes or receptors involved in critical biochemical pathways.
Anti-inflammatory Effects
Recent studies have indicated that 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits anti-inflammatory properties . It has been shown to attenuate the activation of the NF-kB pathway in human monocytes. In vitro assays demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated by lipopolysaccharides (LPS) .
Anticancer Potential
There is growing interest in the potential anticancer applications of this compound. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR) Studies
Research on similar compounds has provided insights into the structure-activity relationships that govern their biological effects. For instance, modifications to the benzene ring or the introduction of various substituents can significantly alter the pharmacological profile of related compounds . Such studies are crucial for optimizing the efficacy and reducing side effects.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses suggest that 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one may effectively bind to enzymes involved in inflammatory responses and cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
